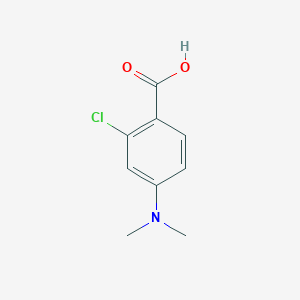

2-Chloro-4-(dimethylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUUBBRIAMRINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Classical Synthetic Pathways for 2-Chloro-4-(dimethylamino)benzoic Acid

Traditional synthesis of this compound often relies on sequential reactions, including the protection and deprotection of functional groups and the stepwise introduction of substituents onto the aromatic ring.

Esterification followed by hydrolysis represents a common and effective strategy for the synthesis and purification of benzoic acid derivatives. The carboxylic acid group is often protected as an ester to prevent unwanted side reactions during other synthetic steps.

A typical route involves the initial synthesis of an ester of the target molecule, such as a methyl or ethyl ester. For instance, a precursor like 2-chloro-4-aminobenzoic acid methyl ester can be reacted with dimethylaminoethanol (B1669961) in the presence of a catalyst like sodium methylate. This transesterification process yields the corresponding dimethylaminoethyl ester. google.com The final step to obtain the free carboxylic acid is a hydrolysis reaction, typically conducted under acidic or basic conditions. For example, a methyl ester of a related compound, 4-(methylamino)benzoic acid, is hydrolyzed using a sodium hydroxide (B78521) solution in a methanol/water mixture, followed by acidification to precipitate the final product. chemicalbook.com This two-step process of esterification and subsequent hydrolysis is fundamental in organic synthesis, allowing for intermediate purification and protection of the reactive carboxylic acid moiety. nii.ac.jp

Table 1: Example of Hydrolysis Conditions for a Benzoic Acid Ester Derivative

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Methyl 4-(methylamino)benzoate | Sodium hydroxide, Hydrochloric acid | Methanol, Water | Room temperature reaction, then acidification (pH 4-5) | 4-(Methylamino)benzoic acid | 88.26% chemicalbook.com |

Condensation reactions, such as the Claisen-Schmidt condensation, are typically used to form new carbon-carbon bonds by reacting an enolate with a carbonyl compound. masterorganicchemistry.com While not directly forming the core of this compound, the principles of nucleophilic addition are central. The synthesis of this target molecule relies more heavily on nucleophilic and electrophilic aromatic substitution reactions to introduce the necessary functional groups onto the benzene (B151609) ring. For instance, the amidation of carboxylic acids, a type of condensation, can be achieved by activating the carboxylic acid with reagents like triphenylphosphine (B44618) and N-chlorophthalimide before reacting with an amine. nih.gov

The introduction of the chloro and dimethylamino groups onto the benzoic acid scaffold is a critical part of the synthesis.

Halogenation: Direct chlorination of a substituted toluene (B28343), followed by oxidation, is a common industrial method. For example, 4-methylsulfonyltoluene can be chlorinated using chlorine gas in the presence of a catalyst like iron powder and a low-polarity solvent such as carbon tetrachloride at temperatures between 85-95 °C to produce 2-chloro-4-methylsulfonyltoluene. google.com This intermediate is then oxidized to the corresponding benzoic acid. google.com A similar strategy could be envisioned starting from 4-(dimethylamino)toluene.

Amination: The dimethylamino group can be introduced via reductive amination. A process for preparing N,N-dimethylaminobenzoic acids involves the reaction of a nitrobenzoic acid precursor (e.g., 3-nitrobenzoic acid) with formaldehyde (B43269) in the presence of a palladium-on-carbon catalyst under a hydrogen atmosphere. google.com This one-pot reaction combines the reduction of the nitro group to an amine and subsequent methylation by formaldehyde. Alternatively, late-stage amination of existing benzoic acids can be achieved through directed C-H activation using an iridium catalyst, providing a route to aminated analogues from complex starting materials. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metals play a pivotal role in these advanced synthetic strategies.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki, Sonogashira, and Heck couplings, typically catalyzed by palladium, are instrumental in constructing complex aromatic systems. nih.govmdpi.com For instance, a Suzuki-Miyaura coupling can be used to link an aryl halide with a boronic acid, a strategy applicable to building substituted benzoic acid frameworks. mdpi.com While a direct application to this compound is not detailed, these methods provide a versatile platform for synthesizing highly functionalized aromatic carboxylic acids by coupling appropriately substituted precursors. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions for Aromatic Functionalization

| Reaction Type | Catalyst Example | Bond Formed | General Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl2(dppf) mdpi.com | Carbon-Carbon | Coupling of aryl halides with boronic acids. mdpi.com |

| C-H Amination | [Cp*Ir(H2O)3]SO4nih.gov | Carbon-Nitrogen | Direct ortho-amination of benzoic acids. nih.gov |

| Hydroamination | Pd(OTf)2, DPPF acs.org | Carbon-Nitrogen | Addition of amines to vinyl arenes. acs.org |

The formation of the carboxylic acid group via oxidation of a methyl group on the benzene ring is a key industrial process. wikipedia.org This transformation is often accomplished using strong oxidants, but catalytic methods provide a greener alternative.

The partial oxidation of toluene and its derivatives to benzoic acids can be achieved using air or oxygen as the oxidant, catalyzed by cobalt or manganese salts, such as cobalt acetate. wikipedia.orgresearchgate.net For example, the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid can be performed by oxidizing 2-chloro-4-(methylsulfonyl)toluene. google.com This reaction can be carried out with nitric acid in an autoclave under oxygen pressure, with catalysts such as CuI and Co₂O₃, at temperatures ranging from 140°C to 200°C. google.com The use of a catalyst and oxygen reduces the amount of nitric acid required and minimizes the release of NOx gases. google.com Similarly, various aromatic aldehydes can be oxidized to their corresponding carboxylic acids using nano-heterogeneous catalysts, demonstrating high efficiency and reusability. sid.ir

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the selection of less hazardous reagents, the use of greener solvents, and the implementation of energy-efficient reaction conditions.

A plausible conventional synthesis of this compound could involve the chlorination of 4-(dimethylamino)benzoic acid or the dimethylation of 2-chloro-4-aminobenzoic acid. Both routes present opportunities for the application of green chemistry principles.

Alternative Reagents and Catalysts:

One of the primary goals of green chemistry is to replace toxic and hazardous reagents with safer alternatives. For instance, in methylation reactions, traditional methylating agents like methyl halides and dimethyl sulfate (B86663) are highly toxic. A greener alternative is dimethyl carbonate (DMC), which is non-toxic, biodegradable, and can be produced via clean processes. researchgate.netresearchgate.netmdpi.comnih.gov The use of DMC for N-methylation has been shown to be effective, often with high yields and selectivity. researchgate.netpsu.edu

In acylation reactions that might be part of the synthesis of precursors, hazardous reagents like phosgene (B1210022) can be replaced with safer alternatives such as diphosgene, triphosgene, or carbonyl diimidazole. ionike.comsigmaaldrich.comquora.com Research has also focused on developing fluoroalkyl carbonates as even greener substitutes. kobe-u.ac.jp

Greener Solvents and Reaction Conditions:

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often replaced with water, supercritical fluids, or ionic liquids. For certain reactions, solvent-free conditions are also a viable and highly desirable option. ajrconline.org

Energy efficiency can be significantly improved by utilizing alternative energy sources such as microwave irradiation and ultrasound. Microwave-assisted synthesis has been demonstrated to accelerate a variety of organic reactions, including the synthesis of benzoic acid derivatives, leading to shorter reaction times and often higher yields. ajrconline.orgnih.govijprdjournal.comthieme-connect.comrasayanjournal.co.in Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields, providing a greener alternative to conventional heating methods. rsc.orglew.rotandfonline.comnih.govtandfonline.com

Phase-transfer catalysis (PTC) is another green methodology that can be applied. PTC facilitates reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), often eliminating the need for harsh solvents and increasing reaction rates and yields. crdeepjournal.orgwikipedia.orgresearchgate.netresearchgate.netmdpi.com

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Reaction Step | Conventional Method | Green Alternative | Key Advantages |

| N-Methylation | Methyl halides, Dimethyl sulfate | Dimethyl Carbonate (DMC) researchgate.netmdpi.compsu.edu | Non-toxic, biodegradable, high selectivity. |

| Acylation | Phosgene | Diphosgene, Triphosgene, Fluoroalkyl carbonates ionike.comsigmaaldrich.comquora.comkobe-u.ac.jp | Reduced toxicity and handling hazards. |

| Solvent Use | Volatile Organic Compounds (VOCs) | Water, Supercritical fluids, Ionic liquids, Solvent-free conditions ajrconline.org | Reduced environmental pollution and health risks. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ajrconline.orgnih.govijprdjournal.comthieme-connect.comrasayanjournal.co.in Ultrasound rsc.orglew.rotandfonline.comnih.govtandfonline.com | Faster reaction times, lower energy consumption. |

| Catalysis | Homogeneous catalysts | Phase-Transfer Catalysis (PTC) crdeepjournal.orgwikipedia.orgresearchgate.netresearchgate.netmdpi.com | Milder reaction conditions, easier catalyst separation. |

Process Intensification and Scalability Considerations for Research

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, continuous flow chemistry is a key enabling technology for achieving these goals, particularly when dealing with hazardous reactions or intermediates. wiley.commt.comresearchgate.netacs.orgsyngeneintl.com

Continuous Flow Synthesis:

Continuous flow reactors, such as microreactors or continuous stirred-tank reactors (CSTRs), offer significant advantages over traditional batch reactors. rsc.org These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes. wiley.comresearchgate.net This level of control often leads to higher yields, improved selectivity, and more consistent product quality.

For reactions that are highly exothermic or involve unstable intermediates, continuous flow processing is inherently safer. wiley.comresearchgate.net The on-demand generation of hazardous reagents within the flow system can eliminate the need for their storage and transport. acs.org

The scalability of a continuous flow process is often more straightforward than for a batch process. Scaling up can be achieved by either running the process for a longer duration or by "numbering-up," which involves operating multiple reactors in parallel. syngeneintl.com

Process Analytical Technology (PAT):

To ensure the robustness and efficiency of a continuous flow process, real-time monitoring and control are essential. Process Analytical Technology (PAT) involves the use of in-line or on-line analytical techniques to monitor critical process parameters and quality attributes during the manufacturing process. certech.bersc.orgrsc.orgmt.com

Common PAT tools include spectroscopic methods (e.g., FT-IR, Raman, UV-Vis) and chromatographic techniques. rsc.orgrsc.org By providing real-time data, PAT enables a deeper understanding of the reaction kinetics and mechanisms, facilitates rapid process optimization, and allows for the implementation of automated control strategies to maintain consistent product quality. certech.bemt.com

The table below outlines key considerations for process intensification and scalability in the synthesis of this compound.

| Aspect | Traditional Batch Process | Intensified Continuous Flow Process | Benefits of Intensification |

| Reactor Type | Large stirred tank reactor | Microreactor, Continuous Stirred-Tank Reactor (CSTR) rsc.org | Improved heat and mass transfer, enhanced safety. |

| Safety | Handling and storage of bulk hazardous materials | In-situ generation and immediate consumption of hazardous intermediates wiley.comresearchgate.netacs.org | Minimized risk of accidents and exposure. |

| Process Control | Manual or delayed off-line analysis | Real-time monitoring with Process Analytical Technology (PAT) certech.bersc.orgrsc.orgmt.com | Precise control, consistent product quality, rapid optimization. |

| Scalability | Complex re-engineering of large reactors | "Scaling-out" or "numbering-up" of small reactors syngeneintl.com | More predictable and faster scale-up from lab to production. |

| Efficiency | Lower space-time yield, potential for side reactions | Higher space-time yield, improved selectivity | Increased productivity and resource efficiency. |

Derivatization Strategies and Analogous Compound Synthesis

Synthesis of Functionalized Derivatives for Advanced Applications

Functionalization of 2-Chloro-4-(dimethylamino)benzoic acid is a key strategy for exploring its potential in various scientific and technological fields. By systematically modifying its structure, researchers can create libraries of related compounds, or analogues, with fine-tuned electronic, physical, and biological properties.

The most direct derivatization of this compound involves the transformation of its carboxylic acid group into ester or amide functionalities. These reactions are fundamental in organic synthesis and are widely used to produce a vast array of analogues. mdpi.com

Esterification: The conversion of the carboxylic acid to an ester, known as Fischer esterification, is typically achieved by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process where the removal of water drives the reaction toward the ester product. libretexts.org Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive species or by using coupling agents. For example, reaction with dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride can produce esters in high yields. organic-chemistry.org

Amidation: The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most frequent transformations in medicinal chemistry. researchgate.net Direct condensation of the acid and amine often requires high temperatures. Therefore, the reaction is commonly mediated by coupling reagents that activate the carboxylic acid. A variety of such reagents have been developed, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU). researchgate.netgrowingscience.com Another approach involves the in situ generation of reactive phosphonium salts from stable precursors like triphenylphosphine (B44618) and N-chlorophthalimide, which can efficiently activate the carboxylic acid for amidation at room temperature. researchgate.netnih.gov Titanium(IV) chloride (TiCl₄) has also been demonstrated as an effective reagent for direct amidation, promoting the condensation of carboxylic acids and amines in moderate to excellent yields. nih.gov

| Transformation | Reagent/Catalyst Class | Examples | Typical Conditions |

|---|---|---|---|

| Esterification | Acid Catalysis | H₂SO₄, HCl | Reflux in corresponding alcohol |

| Esterification | Coupling Agents | Dialkyl dicarbonates/MgCl₂ | Lewis acid catalysis in alcohol solvent |

| Amidation | Carbodiimides | DCC, EDC | Presence of a base (e.g., DMAP), various solvents (e.g., DCM, DMF) |

| Amidation | Uronium/Phosphonium Salts | HATU, PyBOP | Presence of a non-nucleophilic base (e.g., DIPEA) |

| Amidation | In Situ Activating Agents | PPh₃/N-chlorophthalimide | Room temperature in solvents like toluene (B28343) or acetonitrile |

| Amidation | Lewis Acids | TiCl₄ | Reflux in pyridine |

The this compound core can serve as a precursor for the synthesis of more complex molecules featuring heterocyclic rings. Heterocycles are integral components of many functional molecules, and attaching them to the benzoic acid framework can impart novel properties. ethernet.edu.et Synthetic strategies often utilize the carboxylic acid group as a handle to build the heterocyclic system.

For instance, carboxylic acids are key starting materials for synthesizing 1,2,4-oxadiazoles. researchgate.net A common method involves converting the benzoic acid into an acyl chloride, which then reacts with an amidoxime. Subsequent cyclization, often under thermal conditions, yields the 1,2,4-oxadiazole (B8745197) ring. Similarly, other nitrogen-containing heterocycles like pyridazinones can be formed by reacting acid derivatives with hydrazine (B178648) precursors. researchgate.net The synthesis of thiazolidinone and oxazolidinone derivatives can also be achieved from carboxylic acid precursors through multi-step reactions involving the formation of Schiff bases followed by cyclization with reagents like chloroacetic acid. chemmethod.com These synthetic routes open avenues to a diverse range of derivatives where the heterocyclic moiety can be further functionalized.

Beyond derivatizing the carboxyl group, modifications to the aromatic ring and the substituents can be used to fine-tune the molecule's properties. The electronic nature of the aromatic ring is influenced by the interplay between the electron-withdrawing chloro group and the electron-donating dimethylamino group. Altering these substituents can modulate the molecule's reactivity, polarity, and spectroscopic characteristics.

For example, replacing the chloro atom with other halogens (e.g., fluorine) can significantly alter the conformational preferences and acidity of the benzoic acid due to changes in steric hindrance and intramolecular hydrogen bonding capabilities. mdpi.com The dimethylamino group can be modified, for instance, through demethylation or conversion to other alkylamino groups, which would change the compound's basicity and lipophilicity. The synthesis of diverse analogues, such as those developed for naftifine, demonstrates how systematic structural changes can lead to compounds with optimized activity for specific applications. mdpi.com

Derivatization for Analytical Method Development

Chemical derivatization is a powerful tool in analytical chemistry used to modify an analyte to make it more suitable for a specific analytical technique. researchgate.net For this compound, derivatization can enhance its detectability and improve its performance in chromatographic separations.

Direct analysis of polar compounds like carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their low volatility and tendency to produce broad, tailing peaks on standard nonpolar columns. colostate.edu Derivatization converts the polar carboxyl group into a less polar, more volatile functional group, typically an ester. jfda-online.com Methylation to form the methyl ester is a common strategy, often accomplished using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. Silylation, which involves reacting the carboxyl group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester, is another widely used technique to increase volatility for GC analysis. researchgate.netcolostate.edu

For Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS), derivatization is employed not to increase volatility but to enhance ionization efficiency and improve sensitivity. aliyuncs.com Reagents can be used to introduce a permanently charged group or a group that is easily ionized, making the analyte more responsive to electrospray ionization (ESI). For example, reacting the carboxylic acid with a reagent containing a quaternary ammonium (B1175870) group can impart a permanent positive charge. Conversely, derivatization with a reagent like 3-(chlorosulfonyl)benzoic acid can introduce a sulfonic acid group, enabling sensitive detection in negative ion mode. nih.govacs.org

| Technique | Objective | Reagent Class | Examples | Derivative Formed |

|---|---|---|---|---|

| GC-MS | Increase Volatility | Alkylation | Diazomethane, Trimethylsilyldiazomethane | Methyl Ester |

| GC-MS | Increase Volatility | Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ester |

| UHPLC/MS/MS | Enhance Ionization | Charge-Tagging (Positive) | Girard's Reagents (T, P) | Quaternary Ammonium Derivative |

| UHPLC/MS/MS | Enhance Ionization | Charge-Tagging (Negative) | 3-(Chlorosulfonyl)benzoic acid | Sulfonic Acid Derivative |

The principles of derivatization can be extended to the design of molecular probes for spectroscopic applications. A molecular probe is a compound designed to interact with a specific target and produce a measurable signal. nih.gov The this compound structure could be synthetically modified to incorporate a spectroscopic tag, such as a fluorophore or a stable isotope.

For fluorescence-based detection, the core structure could be coupled to a fluorescent moiety like a coumarin (B35378) or fluorescein (B123965) derivative. nih.govmdpi.com Such a probe could be used to visualize biological structures or monitor enzymatic activity. For example, an ester linkage could be formed between the benzoic acid and a fluorescent alcohol, creating a probe that releases the fluorophore upon hydrolysis by an esterase enzyme. mdpi.com

For advanced Nuclear Magnetic Resonance (NMR) applications, specific isotopes could be introduced. For instance, replacing the chloro group with a fluoro group would introduce a ¹⁹F nucleus, a sensitive and background-free NMR probe. Alternatively, the dimethylamino group could be synthesized using ¹³C- or ¹⁵N-labeled methyl sources to facilitate specific NMR studies of molecular interactions or reaction mechanisms. The design of such probes allows for the sensitive and specific detection of molecular events in complex systems. nih.gov

Chemo- and Regioselective Derivatization Studies

Detailed chemo- and regioselective derivatization of this compound is guided by the distinct reactivity of its functional moieties. The carboxylic acid group is amenable to nucleophilic acyl substitution, the aromatic ring is susceptible to electrophilic attack, and the dimethylamino group has a lone pair of electrons that can act as a nucleophile or be oxidized.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is typically the most straightforward functional group to derivatize selectively. Standard protocols can be employed to convert it into esters, amides, and other acid derivatives. A common strategy involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. This enhances its electrophilicity, facilitating reaction with a wide range of nucleophiles.

Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride effectively yields the corresponding 2-chloro-4-(dimethylamino)benzoyl chloride. taylorandfrancis.comontosight.ai This intermediate is not typically isolated but is reacted in situ with alcohols or amines to form the desired esters or amides. The chemoselectivity of this step is high because under the acidic conditions generated, the basic dimethylamino group is protonated, rendering it non-nucleophilic and protecting it from reacting with the acyl chloride or the chlorinating agent.

Esterification: The acyl chloride readily reacts with various alcohols (R-OH) in the presence of a non-nucleophilic base (e.g., pyridine) to afford the corresponding esters.

Amidation: Similarly, reaction with primary or secondary amines (R¹R²NH) yields the corresponding amides. A variety of coupling reagents, such as those that form phosphonium salts in situ, can also facilitate direct amide bond formation from the carboxylic acid without needing to first form the acyl chloride. mdpi.com

Interactive Table: Representative Derivatization of the Carboxylic Acid Group

| Starting Material | Reagent(s) | Product | Derivative Type |

| This compound | 1. SOCl₂ 2. Ethanol (B145695), Pyridine | Ethyl 2-chloro-4-(dimethylamino)benzoate | Ester |

| This compound | 1. SOCl₂ 2. Benzylamine | N-Benzyl-2-chloro-4-(dimethylamino)benzamide | Amide |

| This compound | Morpholine, PPh₃, NCPhth | (2-Chloro-4-(dimethylamino)phenyl)(morpholino)methanone | Amide |

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring is dictated by the combined directing effects of the three existing substituents.

-N(CH₃)₂ (Dimethylamino): This is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect.

-Cl (Chloro): This is a deactivating group due to its -I (inductive) effect, but it is also an ortho, para-director because of its +M effect (lone pair donation).

-COOH (Carboxylic Acid): This is a deactivating group and a meta-director due to its -I and -M effects.

In the hierarchy of directing effects, the strongly activating dimethylamino group dominates, making the positions ortho to it (C3 and C5) the most nucleophilic and thus the most likely sites for electrophilic attack. acs.orgresearchgate.netnih.govvaia.com The C3 position is sterically hindered by the adjacent chloro and carboxylic acid groups. Therefore, electrophilic substitution is strongly favored at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the conditions for some of these reactions must be carefully chosen. For instance, Friedel-Crafts reactions catalyzed by Lewis acids like AlCl₃ are often unsuccessful with anilines because the amino group coordinates strongly with the catalyst, deactivating the ring. pressbooks.pub Similarly, strong oxidizing acids used for nitration can lead to side reactions at the dimethylamino group. acs.org A common strategy to mitigate these issues is the temporary protection of the amino group, for instance, through acetylation, which moderates its activating effect. pressbooks.pub

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent(s) | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-chloro-4-(dimethylamino)benzoic acid |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 2-Chloro-4-(dimethylamino)-5-nitrobenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-4-(dimethylamino)-5-sulfobenzoic acid |

Derivatization of the Dimethylamino Group

Selective modification of the tertiary dimethylamino group in the presence of the other functionalities can be challenging. Potential reactions include N-oxidation and N-dealkylation.

N-Oxidation: The nitrogen atom's lone pair can be oxidized to form an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. This transformation alters the electronic properties of the substituent, turning it into an electron-withdrawing group.

N-Dealkylation: The removal of one or both methyl groups is another possible transformation. Oxidative N-dealkylation can be catalyzed by various metal complexes, such as those involving iron or manganese, often proceeding through a radical cation intermediate. mdpi.comresearchgate.netnih.gov These reactions can sometimes be complex, leading to a mixture of products including the N-methylaniline derivative and formylated byproducts. researchgate.net The specific conditions required to achieve high selectivity for the N-dealkylation of this compound are not widely reported and would require careful experimental optimization.

Due to the sensitive nature of the dimethylamino group and the potential for competing reactions on the aromatic ring, achieving high chemo- and regioselectivity for its derivatization often represents a significant synthetic challenge.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the covalent framework of 2-Chloro-4-(dimethylamino)benzoic acid. Through a combination of one-dimensional and multi-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, verifying the substitution pattern of the benzene (B151609) ring.

Two-dimensional NMR experiments are crucial for unambiguously assigning signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin couplings, typically through two or three bonds. For this compound, the primary expected correlations would be between the adjacent protons on the aromatic ring, allowing for a sequential "walk" around the ring to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the N-methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). HMBC is vital for piecing together the molecular skeleton. Key correlations would be expected from the N-methyl protons to the C4 carbon of the aromatic ring, and from the aromatic protons to adjacent and non-protonated carbons, such as the carboxyl carbon (C7) and the chlorinated carbon (C2).

The following table summarizes the key correlations anticipated in 2D NMR spectra.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H3 | H5 | C3 | C1, C2, C4, C5 |

| H5 | H3, H6 | C5 | C1, C3, C4, C6 |

| H6 | H5 | C6 | C1, C2, C4, C5, C7 |

| N(CH₃)₂ | None | C8 | C4, C8 |

| COOH | None | None | C1, C2, C6 |

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the six equivalent N-methyl protons, in addition to a broad signal for the carboxylic acid proton. The substitution pattern leads to a predictable splitting pattern for the aromatic protons.

¹³C NMR: The ¹³C NMR spectrum is predicted to display nine unique signals: one for the equivalent N-methyl carbons, six for the distinct aromatic carbons (four protonated, two quaternary), and one for the carboxyl carbon.

The predicted assignments for the ¹H and ¹³C NMR spectra are detailed in the tables below.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| COOH | ~11-13 | Singlet, broad (s, br) | 1H |

| H6 | ~7.8-8.0 | Doublet (d) | 1H |

| H3 | ~6.7-6.9 | Doublet (d) | 1H |

| H5 | ~6.6-6.8 | Doublet of doublets (dd) | 1H |

| N(CH₃)₂ | ~3.0-3.2 | Singlet (s) | 6H |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C7 (COOH) | ~168-172 |

| C4 (C-N) | ~150-155 |

| C2 (C-Cl) | ~135-140 |

| C6 | ~130-133 |

| C1 | ~120-125 |

| C5 | ~112-115 |

| C3 | ~110-113 |

| C8 (N-CH₃) | ~40-45 |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information sensitive to the local environment within a crystal lattice. Its primary application for a compound like this compound would be to investigate polymorphism—the existence of multiple crystal forms. Different polymorphs, having distinct molecular packing arrangements and intermolecular interactions, would result in different local electronic environments for the nuclei. This would manifest as measurable differences in the chemical shifts in the ¹³C ssNMR spectra, allowing for the identification and quantification of different polymorphic forms in a bulk sample.

X-ray Crystallography for Molecular Geometry and Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid at atomic resolution.

A successful single-crystal X-ray diffraction experiment on this compound would provide unequivocal data on its molecular structure. This includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the molecule's preferred conformation in the solid state, particularly the orientation of the carboxylic acid and dimethylamino groups relative to the benzene ring. The table below outlines the type of data that would be obtained from such a study.

Typical Parameters from a Single-Crystal X-ray Diffraction Study

| Parameter | Description |

|---|---|

| Chemical Formula | C₉H₁₀ClNO₂ |

| Formula Weight | 199.63 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, C2/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell edges and angles |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Final R-indices | Indicators of the quality of the structural refinement |

The crystal structure reveals how individual molecules pack together, which is governed by a network of intermolecular interactions. For this compound, the functional groups present suggest several key interactions that would stabilize the crystal lattice. The most dominant of these is expected to be the formation of hydrogen bonds. nih.gov Carboxylic acids commonly form robust, centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. nih.gov This interaction is a powerful synthon in crystal engineering and would likely be a defining feature of the crystal packing. Other, weaker interactions, such as C-H···O or C-H···Cl hydrogen bonds, could also play a role in directing the three-dimensional architecture. The analysis would also investigate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.

Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Strong Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | Formation of classic centrosymmetric carboxylic acid dimers. nih.gov |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | O (carboxyl) | Contributes to the stability of the overall packing arrangement. |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | Cl | Potential weak interactions involving the chloro substituent. |

| π-π Stacking | Benzene Ring | Benzene Ring | Potential parallel-displaced or offset stacking between aromatic rings of adjacent molecules. |

Vibrational Spectroscopy for Conformational and Interaction Analysis

Vibrational spectroscopy serves as a powerful tool to probe the various bond vibrations within a molecule, providing a fingerprint of its structure and bonding environment. Both FTIR and Raman spectroscopy offer complementary information to elucidate the conformational and interactional aspects of this compound.

The key vibrational modes expected for this compound are associated with the carboxylic acid group, the dimethylamino group, the aromatic ring, and the carbon-chlorine bond.

Expected Vibrational Assignments for this compound based on FTIR Data of Analogous Compounds:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Vibration |

| O-H Stretch | 3400 - 2400 (broad) | Stretching of the hydroxyl group in the carboxylic acid, often broadened due to hydrogen bonding. mdpi.com |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. mdpi.com |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the dimethylamino moiety. |

| C=O Stretch | 1740 - 1660 | Stretching of the carbonyl group in the carboxylic acid. This is a strong and characteristic absorption. mdpi.com |

| C=C Stretch (Aromatic) | 1625 - 1430 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. mdpi.com |

| C-N Stretch | 1360 - 1250 | Stretching of the carbon-nitrogen bond of the dimethylamino group. |

| O-H Bend | 1440 - 1395 and 950 - 910 | In-plane and out-of-plane bending of the O-H group. |

| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |

Note: The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, and the electronic effects of the substituents on the aromatic ring.

The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro and carboxylic acid groups will influence the electron distribution within the benzene ring, which in turn affects the force constants of the various bonds and thus the positions of their vibrational bands.

Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FTIR. horiba.com An analysis of the expected Raman spectrum of this compound can be inferred from studies on similar molecules like benzoic acid and 4-(dimethylamino)benzaldehyde. nih.govnih.gov

Key Expected Raman Bands for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description of Vibration |

| Aromatic Ring Breathing | ~1000 | A symmetric in-plane vibration of the entire benzene ring. |

| C=C Stretch (Aromatic) | 1600 - 1550 | Symmetric stretching of the aromatic C=C bonds, often strong in Raman spectra. |

| C-H Bend (Aromatic) | 1200 - 1000 | In-plane bending vibrations of the aromatic C-H bonds. |

| C-N Stretch | 1350 - 1250 | Stretching of the bond between the aromatic ring and the nitrogen of the dimethylamino group. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond, which can be Raman active. |

The polarization of Raman bands can provide further structural information. Totally symmetric vibrations will result in polarized bands, while non-totally symmetric vibrations will be depolarized. spectroscopyonline.com This can aid in the definitive assignment of the observed vibrational modes.

High-Resolution Mass Spectrometry for Mechanistic Insights

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways, which can provide valuable mechanistic insights. benthamopen.com In the absence of direct experimental HRMS data for this compound, its fragmentation pattern can be predicted based on the known behavior of benzoic acid derivatives and chlorinated aromatic compounds. miamioh.edunih.gov

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion of this compound would be formed. Subsequent fragmentation would likely proceed through several key pathways:

Decarboxylation: A common fragmentation pathway for benzoic acids is the loss of a molecule of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.

Cleavage of the Dimethylamino Group: Fragmentation can occur at the C-N bond, leading to the loss of the dimethylamino group or parts of it, such as a methyl radical (CH₃•, 15 Da).

Loss of Chlorine: The chlorine atom can be lost as a radical (Cl•, 35/37 Da), particularly under electron ionization.

Ring Cleavage: At higher collision energies, the aromatic ring itself can undergo fragmentation.

Predicted High-Resolution Mass Spectrometry Fragmentation of this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Mechanism |

| [M+H]⁺ or M⁺• | [M+H - CO₂]⁺ or [M - CO₂]⁺• | CO₂ | Loss of carbon dioxide from the carboxylic acid group. |

| [M+H]⁺ or M⁺• | [M+H - CH₃]⁺ or [M - CH₃]⁺• | CH₃• | Loss of a methyl radical from the dimethylamino group. |

| M⁺• | [M - Cl]⁺ | Cl• | Loss of a chlorine radical. |

The high-resolution capabilities of the mass spectrometer would allow for the determination of the exact mass of each fragment, enabling the unambiguous assignment of its elemental composition and providing strong evidence for the proposed fragmentation mechanisms. For instance, distinguishing between the loss of CO and C₂H₄, which have the same nominal mass, is possible with HRMS. benthamopen.com

Computational and Theoretical Chemistry Investigations

Thermodynamic Properties and Energetic Behavior in Various Solvents

Research on other benzoic acid derivatives, such as 2-chloro- and 4-chlorobenzoic acids, in binary mixtures of ethanol (B145695) and water, has shown that solubility generally increases with a higher proportion of the organic solvent and with rising temperature. jbiochemtech.com This trend suggests that the dissolution process is endothermic, with the entropy of the system increasing as the solute dissolves. The thermodynamic parameters of solvation, including Gibbs free energy (ΔG_solv), enthalpy (ΔH_solv), and entropy (ΔS_solv), are key to quantifying these energetic changes.

For substituted benzoic acids, the nature and position of the substituents on the benzene (B151609) ring play a significant role in their interaction with solvent molecules. In the case of 2-Chloro-4-(dimethylamino)benzoic acid, the chloro group at the ortho position and the dimethylamino group at the para position will influence its energetic behavior. The chloro group is electron-withdrawing, while the dimethylamino group is strongly electron-donating. These electronic effects, coupled with the steric hindrance from the ortho chloro group, will modulate the strength of hydrogen bonding between the carboxylic acid group and solvent molecules, as well as van der Waals interactions between the aromatic ring and the solvent.

A computational study on the self-association of various substituted benzoic acids, including the structurally related 2-chloro-4-nitrobenzoic acid, revealed the significant influence of the solvent's hydrogen bond acceptor propensity. ucl.ac.ukacs.org In apolar solvents or those with a low hydrogen bond acceptor ability, benzoic acid derivatives tend to form hydrogen-bonded dimers. ucl.ac.ukacs.org Conversely, in polar solvents with a strong hydrogen bond accepting capability (like DMSO, THF, and alcohols), the formation of these dimers is inhibited in favor of solute-solvent hydrogen bonds. ucl.ac.ukacs.org It is reasonable to infer a similar behavior for this compound.

The interplay of these interactions can be summarized in the following table, which conceptualizes the expected thermodynamic contributions in different solvent types for this compound based on analogous systems.

| Solvent Type | Dominant Interactions | Expected ΔHsolv | Expected ΔSsolv | Expected Solubility |

|---|---|---|---|---|

| Nonpolar (e.g., Toluene) | Solute-solute (dimerization), weak van der Waals | Slightly Endothermic | Slightly Positive | Low |

| Polar Aprotic (e.g., DMSO) | Strong solute-solvent H-bonds, dipole-dipole | Exothermic | Negative (ordering of solvent) | High |

| Polar Protic (e.g., Ethanol) | Solute-solvent and solvent-solvent H-bonds | Near Zero or Slightly Endothermic | Positive | Moderate to High |

Molecular Dynamics Simulations for Conformational Landscapes

While specific MD simulation studies on this compound are not prevalent in the literature, research on similar substituted benzoic acids provides a strong foundation for understanding its likely conformational behavior. A study investigating the self-association of substituted benzoic acids, including 2-chloro-4-nitrobenzoic acid, utilized MD simulations to analyze their behavior in solution. ucl.ac.uk These simulations revealed that the molecular conformation and association patterns are highly dependent on the solvent environment.

The key conformational degrees of freedom for this compound are the dihedral angles associated with the rotation of the C-COOH and C-N(CH₃)₂ bonds relative to the benzene ring. The ortho-chloro substituent is expected to create steric hindrance that may restrict the free rotation of the carboxylic acid group, potentially favoring a non-planar conformation.

MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy, stable conformations and the energy barriers between them. The conformational landscape can be influenced by:

Intramolecular Interactions: Steric clashes between the ortho-chloro group and the carboxylic acid group, as well as potential weak intramolecular hydrogen bonds.

Solvent Effects: The explicit interaction with solvent molecules can stabilize certain conformations over others. For instance, polar solvents may form hydrogen bonds with the carboxylic acid and dimethylamino groups, influencing their orientation.

Self-Association: In concentrated solutions or in non-polar solvents, the formation of dimers or other aggregates will lock the molecule into specific conformations.

The following table outlines the expected major conformational states and the factors influencing their stability for this compound, as would be investigated by molecular dynamics simulations.

| Conformational Feature | Description | Key Influencing Factors | Expected Outcome from MD Simulations |

|---|---|---|---|

| Carboxylic Acid Group Rotation | Rotation around the C-COOH bond. | Steric hindrance from ortho-chloro group, intramolecular H-bonding, solvent interactions. | A preferred non-planar orientation to minimize steric clash, with a significant energy barrier to rotation. |

| Dimethylamino Group Rotation | Rotation around the C-N(CH₃)₂ bond. | Resonance with the benzene ring, steric effects of methyl groups. | Likely to be mostly planar with the ring to maximize resonance, with some out-of-plane flexibility. |

| Overall Molecular Planarity | The planarity of the entire molecule. | A balance between electronic (resonance) and steric effects. | A predominantly planar aromatic core with out-of-plane orientations of the carboxylic acid and methyl groups. |

Molecular Interactions and Supramolecular Chemistry

Exploration of Hydrogen Bonding Networks

The molecular architecture of 2-Chloro-4-(dimethylamino)benzoic acid is conducive to the formation of robust hydrogen bonding networks, a cornerstone of its supramolecular assembly. The primary hydrogen bonding motif anticipated for this compound is the classic carboxylic acid dimer. In this arrangement, two molecules of the acid associate through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This is a common and highly predictable supramolecular synthon in carboxylic acids.

Furthermore, the presence of the dimethylamino group introduces the possibility of additional hydrogen bonding interactions, particularly in the formation of molecular salts or cocrystals with suitable coformers. While the tertiary amine itself cannot act as a hydrogen bond donor, the nitrogen atom is a potential hydrogen bond acceptor. In the presence of a strong acid, protonation of the dimethylamino group would create an N+-H moiety, which could then act as a strong hydrogen bond donor.

| Compound/System | Observed Hydrogen Bonding Motif | Reference |

|---|---|---|

| p-Aminobenzoic acid / Isonicotinamide | Carboxylic acid/heterocyclic ring nitrogen atom heterosynthon | dergipark.org.tr |

| Ketoconazole / p-Aminobenzoic acid | 1:1 cocrystal with specific hydrogen bonding | acs.org |

| Carbamazepine / 4-Aminobenzoic acid | Formation of 1:1, 2:1, and 4:1 cocrystals with varied hydrogen bonding | nih.gov |

Investigation of Halogen Bonding Interactions

The chlorine substituent at the 2-position of the benzene (B151609) ring introduces the potential for halogen bonding to play a significant role in the supramolecular assembly of this compound. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. wikipedia.org

Studies on related ortho-chlorobenzoic acids have demonstrated the importance of both steric and electronic factors in their solid-state structures. rsc.orgnih.gov Computational studies on haloanilinium and halopyridinium salts have also highlighted the hierarchy and balance between halogen and hydrogen bonds in determining the supramolecular architecture. beilstein-journals.org

Cocrystallization and Molecular Salt Formation Studies

The presence of both a carboxylic acid and a basic dimethylamino group makes this compound an excellent candidate for the formation of cocrystals and molecular salts. Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a compound without altering its covalent structure. rsc.org

Molecular salt formation typically occurs when there is a significant difference in the pKa values of the acidic and basic components, leading to proton transfer. Given that the dimethylamino group is basic, it can be protonated by a sufficiently strong acid to form a salt. Conversely, the carboxylic acid group can donate its proton to a stronger base.

Cocrystals, on the other hand, are formed between neutral components through non-covalent interactions like hydrogen bonding. This compound can form cocrystals with a wide range of coformers that are capable of hydrogen bonding. For instance, a study on the cocrystallization of 2-chloro-4-nitrobenzoic acid with nicotinamide (B372718) revealed a stable 1:1 cocrystal with a higher melting point than the individual components, indicating enhanced thermal stability. nih.gov This suggests that this compound could form similarly stable cocrystals. The screening for cocrystal formation with various aminopyridine and aminobenzoic acid derivatives has been shown to be a fruitful strategy for discovering novel solid forms. acs.org

| API | Coformer | Resulting Form | Reference |

|---|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | Nicotinamide | 1:1 Cocrystal | nih.gov |

| 4-Aminobenzoic acid | Isonicotinamide | 1:1 Cocrystal | dergipark.org.tr |

| 4-Aminobenzoic acid | Pyrazine | 1:1 Cocrystal | dergipark.org.tr |

| Ketoconazole | p-Aminobenzoic acid | 1:1 Cocrystal | acs.org |

Self-Assembly Processes and Ordered Structures

The functional groups on this compound predispose it to self-assembly into well-ordered supramolecular structures. The primary driving force for self-assembly is typically the formation of the hydrogen-bonded carboxylic acid dimers. These dimers can then further organize through weaker interactions, such as van der Waals forces, π-π stacking of the aromatic rings, and potential halogen bonds.

The self-assembly of p-alkoxybenzoic acids has been shown to lead to the formation of liquid crystal phases, where the hydrogen-bonded dimers act as rod-like mesogens. ed.gov While this compound is not a liquid crystal, this example illustrates how the initial self-assembly into dimers can lead to higher-order structures. The substituents on the benzene ring will play a crucial role in directing the packing of these dimers. The chloro and dimethylamino groups will influence the electronic properties of the aromatic ring and introduce steric constraints, which will affect the geometry of any π-π stacking interactions.

Host-Guest Recognition and Inclusion Chemistry

The aromatic nature and the presence of functional groups capable of non-covalent interactions make this compound a potential guest molecule in host-guest chemistry. Host molecules, such as cyclodextrins, have hydrophobic cavities that can encapsulate guest molecules of appropriate size and polarity.

A study on the inclusion complex formation of 2-, 3-, and 4-aminobenzoic acids with native and modified cyclodextrins demonstrated that these molecules can form stable 1:1 and 1:2 inclusion complexes. The driving force for this encapsulation is primarily the hydrophobic interaction between the aromatic ring of the aminobenzoic acid and the cyclodextrin (B1172386) cavity. The formation of these inclusion complexes was confirmed by various spectroscopic techniques. nih.gov

Given the structural similarity, it is highly probable that this compound can also form inclusion complexes with cyclodextrins and other host molecules. The chloro and dimethylamino substituents would influence the binding affinity and the geometry of the inclusion complex. Such host-guest systems can be utilized to modify the solubility, stability, and bioavailability of the guest molecule.

| Guest Molecule | Host Molecule | Complex Stoichiometry | Reference |

|---|---|---|---|

| 2-Aminobenzoic acid | α-Cyclodextrin, β-Cyclodextrin | 1:1 and 1:2 | nih.gov |

| 3-Aminobenzoic acid | α-Cyclodextrin, β-Cyclodextrin | 1:1 and 1:2 | nih.gov |

| 4-Aminobenzoic acid | α-Cyclodextrin, β-Cyclodextrin | 1:1 and 1:2 | nih.gov |

Compound Names

| Compound Name |

|---|

| This compound |

| 4-Aminobenzoic acid |

| Isonicotinamide |

| Ketoconazole |

| p-Aminobenzoic acid |

| Carbamazepine |

| 2-Chloro-4-nitrobenzoic acid |

| Nicotinamide |

| Pyrazine |

| o-Chlorobenzoic acid |

| p-Alkoxybenzoic acids |

| 2-Aminobenzoic acid |

| 3-Aminobenzoic acid |

| α-Cyclodextrin |

| β-Cyclodextrin |

Role As an Intermediate and Precursor in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

While direct applications of 2-Chloro-4-(dimethylamino)benzoic acid in the synthesis of current FDA-approved drugs are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in medicinal chemistry. Benzoic acid derivatives, particularly those with amino and halogenated functionalities, are well-established precursors in the synthesis of a wide range of pharmaceutical agents. ontosight.ai

For instance, the core structure of aminobenzoic acids is fundamental to the development of various local anesthetics. The synthesis of these therapeutic agents often involves the esterification or amidation of the carboxylic acid group of a substituted aminobenzoic acid. It is plausible that this compound could serve as a valuable starting material in the research and development of new pharmaceutical compounds, where the chloro and dimethylamino groups can be strategically utilized to modify the molecule's pharmacokinetic and pharmacodynamic properties. The presence of these specific substituents can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity, which are critical parameters in drug design.

Building Block for Agrochemical Development (e.g., Herbicides, Insecticides)

In the field of agrochemical research, substituted benzoic acids are crucial intermediates for the synthesis of a variety of pesticides, including herbicides and insecticides. The structural features of this compound make it a candidate for the development of new active ingredients for crop protection.

A closely related compound, 2-Chloro-4-(methylsulfonyl)benzoic acid, is a key intermediate in the production of the herbicide Sulcotrione. innospk.comgoogle.com Sulcotrione is effective in controlling broadleaf weeds in corn and other crops. This highlights the importance of the 2-chloro-4-substituted benzoic acid scaffold in creating potent herbicidal molecules. While the dimethylamino group in the target compound differs from the methylsulfonyl group in the Sulcotrione precursor, it demonstrates the potential for various functional groups at the 4-position to be incorporated into agrochemically active compounds. The specific combination of the chloro and dimethylamino groups could be explored to develop novel pesticides with unique modes of action or improved environmental profiles. Further research into derivatives of this compound may lead to the discovery of new and effective agrochemicals. ontosight.ai

Application in the Synthesis of Dyes and Pigments

The synthesis of dyes and pigments frequently relies on aromatic amines as key starting materials. The dimethylamino group on this compound makes it a potential precursor for certain classes of colorants. The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes, which represent a large and commercially important class of synthetic colorants.

Furthermore, benzoic acid derivatives have been investigated for their use as luminescent sublimation dyes. nih.gov These dyes are employed in specialized applications, such as the development of latent fingerprints in forensic science. The specific electronic properties conferred by the chloro and dimethylamino substituents on the aromatic ring of this compound could potentially be harnessed to create novel dyes with desirable coloristic and performance properties. The typical synthetic route for certain leuco dyes also involves the use of benzoic acid derivatives, which are converted to their acid chlorides before reacting with other components to form the final dye molecule. google.com

Utilization in Complex Multistep Organic Syntheses

Beyond its specific applications in the synthesis of bioactive compounds and colorants, this compound is a valuable organic building block for more general use in complex, multistep organic syntheses. sigmaaldrich.comcymitquimica.com Organic building blocks are foundational molecules that chemists use to construct more elaborate molecular architectures. sigmaaldrich.comcymitquimica.com

The presence of three distinct functional groups—the carboxylic acid, the chloro substituent, and the dimethylamino group—offers multiple reaction sites that can be addressed selectively under different chemical conditions. This multi-functionality allows for the sequential and controlled introduction of new molecular fragments, enabling the construction of highly complex target molecules. For example, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the aromatic ring can undergo further substitution reactions, and the dimethylamino group can influence the regioselectivity of such reactions. This versatility makes this compound a useful tool for synthetic chemists engaged in the creation of novel materials and complex organic compounds.

Mechanistic Insights into Biological Interactions Non Clinical Focus

In Vitro Mechanistic Studies on Enzyme Inhibition and Receptor Binding

Currently, there is a lack of specific data from in vitro studies detailing the inhibitory effects of 2-Chloro-4-(dimethylamino)benzoic acid on specific enzymes or its binding affinity to particular receptors. Research on analogous compounds, such as derivatives of 2-chlorobenzoic acid, has indicated potential for antimicrobial activity, suggesting interactions with microbial enzymes. However, without direct experimental evidence, the specific enzyme targets and the potency of inhibition by this compound remain speculative.

Molecular Docking and Ligand-Protein Interaction Analysis

Computational studies, such as molecular docking, are powerful tools for predicting the binding mode and affinity of a ligand to a protein's active site. While there are numerous studies on various benzoic acid derivatives, specific molecular docking analyses for this compound interacting with biologically relevant proteins are not documented in the accessible scientific literature. Such studies would be instrumental in identifying potential protein targets and understanding the nature of the interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces that might govern its biological activity. For instance, studies on structurally related nitro-substituted benzamide (B126) derivatives have utilized molecular docking to explore interactions with enzymes like α-glucosidase and α-amylase, revealing key interactions with amino acid residues. nih.gov A similar approach for this compound would be necessary to predict its potential biological targets.

Structure-Activity Relationship (SAR) Elucidation through Theoretical Models and In Vitro Assays

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the broader class of 2-chlorobenzoic acid derivatives, quantitative structure-activity relationship (QSAR) studies have been conducted to correlate physicochemical properties with antimicrobial activity. nih.gov These studies have highlighted the importance of certain structural features for biological function. However, a specific SAR study focusing on this compound and its analogs is not available. To elucidate its SAR, a systematic synthesis and biological evaluation of a series of related compounds would be required, where the chloro and dimethylamino groups are systematically modified to determine their contribution to any observed biological effect.

Cellular Pathway Investigations (e.g., signal transduction, molecular targets)

Investigations into the effects of this compound on cellular pathways, such as signal transduction cascades or its specific molecular targets within a cell, have not been reported. Determining how this compound might alter cellular functions would necessitate a range of cell-based assays. Such studies would be essential to move beyond simple enzyme inhibition or receptor binding and understand the broader biological consequences of the compound's interactions within a cellular context. For example, research on other novel compounds has utilized proteomic and computational analyses to map complex protein interactions and identify how these networks are perturbed, revealing unexpected central components and pathways.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes for substituted benzoic acids often rely on harsh reaction conditions, hazardous solvents, and costly catalysts, leading to environmental concerns and economic challenges. google.comgoogle.com For instance, the synthesis of related compounds like 2-chloro-4-methylsulfonylbenzoic acid has involved methods such as nitric acid oxidation, which can generate large quantities of polluting NOx gases, or the use of toxic solvents like dioxane and tetrahydrofuran. google.compatsnap.com Future research should prioritize the development of green and efficient synthetic pathways.

Key research objectives in this area include:

Catalytic C-H Activation: Direct functionalization of the benzoic acid core through C-H activation would be a more atom-economical approach than traditional multi-step syntheses.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

Biocatalysis: Employing enzymes or whole-cell systems could enable highly selective transformations under mild, aqueous conditions, significantly reducing the environmental footprint.

Green Solvents: Investigating the use of benign solvents such as ionic liquids, supercritical fluids, or water to replace hazardous organic solvents like carbon tetrachloride or acetonitrile. google.compatsnap.com

| Parameter | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Solvents | Dioxane, Acetonitrile, Carbon Tetrachloride google.comgoogle.com | Supercritical CO2, Water, Ionic Liquids |

| Reagents | Excess Nitric Acid, Thionyl Chloride google.comgoogleapis.com | Enzymatic Catalysts, Molecular Oxygen |

| Process Type | Batch Processing | Continuous Flow Chemistry |

| Byproducts | NOx, Chlorinated Waste google.com | Water, Recyclable Catalysts |

Design of Functional Materials Based on 2-Chloro-4-(dimethylamino)benzoic Acid Scaffolds

Benzoic acid derivatives are recognized for their utility in materials science. ontosight.ai The specific electronic properties of this compound make it an attractive building block for novel functional materials. The interplay between the donor and acceptor groups can lead to interesting photophysical properties, such as intramolecular charge transfer, which is desirable for applications in optics and electronics.

Unexplored avenues include:

Metal-Organic Frameworks (MOFs): The carboxylic acid moiety can serve as a linker to coordinate with metal ions, forming porous MOFs. These materials could be investigated for gas storage, separation, or catalysis.

Conducting Polymers: Polymerization of functionalized derivatives of the compound could lead to new organic semiconductors for use in devices like organic light-emitting diodes (OLEDs) or photovoltaics.

Photochromic Materials: The compound's scaffold could be incorporated into larger molecular systems designed to undergo reversible color changes upon exposure to light, with applications in smart windows, optical data storage, and molecular switches.

Advanced Mechanistic Studies of Biological Processes at the Atomic and Molecular Level

While various benzoic acid and salicylanilide (B1680751) derivatives are known to possess a wide spectrum of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—the specific molecular mechanisms often remain poorly understood. ontosight.airesearchgate.netmdpi.comnih.gov For this compound and its potential derivatives, a significant opportunity exists to move beyond preliminary screening and conduct in-depth mechanistic studies.

Future research should focus on:

Target Identification: Using techniques like proteomics and chemical biology to identify the specific protein or nucleic acid targets with which the compound interacts.

Structural Biology: Determining the co-crystal structure of the compound bound to its biological target (e.g., an enzyme or receptor) via X-ray crystallography or cryo-electron microscopy. This would provide atomic-level insights into the binding mode and the basis of its activity.

Computational Modeling: Employing molecular docking and dynamic simulations to model the interaction between the compound and its target, elucidating key binding interactions and guiding the design of more potent analogues. mdpi.com The mechanism of action for similar compounds has been linked to interactions with targets like ergosterol (B1671047) in fungal membranes or DNA-directed RNA polymerases. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of new molecules. nih.gov These approaches are particularly well-suited for exploring the vast chemical space surrounding the this compound scaffold.

Potential applications include:

Predictive Modeling: Training ML models on existing data to predict the physicochemical properties, biological activity, and synthetic accessibility of novel, virtual derivatives. Recent work has already demonstrated the use of ML to accurately predict Hammett's constants for substituted benzoic acids, which is crucial for understanding their reactivity. acs.org

De Novo Design: Using generative AI models to design new molecules based on the this compound core that are optimized for a specific biological target or material property.

Reaction Optimization: Applying ML algorithms, such as Bayesian optimization, to rapidly identify the optimal conditions (e.g., temperature, catalyst, solvent) for synthesizing the compound and its derivatives, thereby minimizing empirical trial-and-error. nih.gov

Exploration of New Catalytic Transformations Involving the Compound

This compound contains multiple reactive sites that can be leveraged in catalytic transformations to build more complex molecular architectures. The chloro-substituent, in particular, serves as a versatile handle for modern cross-coupling reactions.

Promising areas for investigation are:

Palladium-Catalyzed Cross-Coupling: Using the aryl chloride for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to append new carbon-carbon and carbon-heteroatom bonds.

Carboxylic Acid Derivatization: Transforming the carboxylic acid into other functional groups (e.g., amides, esters, or alcohols) which can then serve as starting points for further synthetic manipulations.

Directed C-H Functionalization: Utilizing the existing functional groups to direct catalysts to selectively functionalize other C-H bonds on the aromatic ring, enabling precise and efficient molecular editing.

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Aryl Chloride | Suzuki Coupling | Biaryl compounds |

| Aryl Chloride | Buchwald-Hartwig Amination | Di- and tri-arylamines |

| Carboxylic Acid | Amide Coupling | Substituted benzamides |

| Aromatic C-H Bond | Directed C-H Activation | Multi-substituted aromatics |

Q & A

Q. Q1. How can 2-chloro-4-(dimethylamino)benzoic acid be structurally identified and validated in a research setting?

Methodological Answer: Structural identification typically involves a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the positions of the dimethylamino (-N(CH)) and chloro (-Cl) substituents. For example, the dimethylamino group produces a singlet in -NMR at ~3.0 ppm, while aromatic protons show splitting patterns consistent with substitution patterns .

- Infrared (IR) Spectroscopy: Identify characteristic C=O (benzoic acid) stretching at ~1680–1700 cm and N–H (if protonated) or aromatic C–Cl vibrations .

- X-ray Crystallography: Use programs like SHELXL (from the SHELX suite) to refine crystal structures. The planar geometry of the benzene ring and intramolecular hydrogen bonds (e.g., O–H⋯O) can be resolved to validate molecular geometry .

Q. Q2. What are the standard synthetic routes for this compound?

Methodological Answer: Synthesis often proceeds via electrophilic aromatic substitution or functional group interconversion :

- Route 1: Start with 4-(dimethylamino)benzoic acid. Introduce the chloro group using Cl or SOCl in the presence of FeCl as a catalyst. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .

- Route 2: Alternatively, protect the carboxylic acid group (e.g., as a methyl ester), perform chlorination, and hydrolyze back to the acid. This avoids unwanted side reactions at the -COOH group .

Critical Considerations:

- Regioselectivity: Ensure chlorination occurs at the 2-position relative to the dimethylamino group. Steric and electronic effects influence substitution patterns.

- Purity: Use HPLC (C18 column, 0.1% HPO/acetonitrile mobile phase) to confirm >98% purity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported melting points or spectral data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from polymorphism , solvent effects , or impurities :

- Polymorphism Screening: Perform differential scanning calorimetry (DSC) to identify multiple crystalline forms. For example, a compound with mp 210–215°C () vs. 231–235°C () may reflect different polymorphs .

- Analytical Cross-Validation: Compare IR and NMR data with computational predictions (e.g., DFT calculations) to rule out misassignment. Tools like Gaussian or ORCA can model vibrational spectra .

Case Study:

In , an attempted Schiff base synthesis yielded unreacted 2-amino-4-chlorobenzoic acid due to unfavorable reaction conditions. This highlights the need for rigorous product validation even when unexpected results occur .

Q. Q4. What strategies are recommended for studying the pharmacological activity of this compound derivatives?

Methodological Answer: Focus on structure-activity relationship (SAR) studies and mechanistic assays :

Q. Q5. How can researchers optimize crystallization conditions for X-ray structure determination of this compound?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) and mixtures (e.g., ethanol/water) to grow single crystals. Slow evaporation at 4°C often improves crystal quality .

- Hydrogen Bonding: The -COOH group can form dimers (O–H⋯O), while the dimethylamino group may participate in weak C–H⋯π interactions. Use SHELXL for refinement, ensuring proper treatment of disorder (e.g., solvent molecules) .

Troubleshooting:

Q. Q6. What analytical methods are suitable for detecting trace impurities in synthesized this compound?

Methodological Answer:

- HPLC-MS: Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) coupled to high-resolution MS to identify impurities (e.g., chlorinated byproducts or unreacted starting materials) .

- ICP-OES: Quantify residual metal catalysts (e.g., Fe from FeCl) to ensure compliance with pharmacopeial limits (<10 ppm) .

Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products